molecular formula C18H17N3O2S B2589561 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-27-7

2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2589561
CAS No.: 391863-27-7
M. Wt: 339.41
InChI Key: SDHFVLZULYOLOL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride under basic conditions to obtain the target compound .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:

The unique combination of the methoxyphenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-4-3-5-14(10-12)17-20-21-18(24-17)19-16(22)11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHFVLZULYOLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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